

# Application Note: Quantification of Berberine in Human Plasma using HPLC-UV

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Berberine**  
Cat. No.: **B055584**

[Get Quote](#)

## Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of **berberine** in human plasma. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals. The methodology encompasses plasma sample preparation using protein precipitation, specific chromatographic conditions for optimal separation, and a summary of method validation parameters according to International Conference on Harmonization (ICH) guidelines. This method is presented as a reliable and accessible approach for pharmacokinetic studies and therapeutic drug monitoring of **berberine**.

## Introduction

**Berberine** is an isoquinoline alkaloid found in the roots, rhizome, and stem bark of various plants such as *Berberis* species. It exhibits a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, cholesterol-lowering, and blood sugar-regulating properties.<sup>[1]</sup> <sup>[2]</sup> Given its therapeutic potential, there is a growing need for a reliable analytical method to quantify **berberine** concentrations in biological matrices like plasma to support pharmacokinetic and bioavailability studies. While LC-MS/MS is often used for its high sensitivity, HPLC with UV detection offers a more accessible and cost-effective alternative for routine analysis.<sup>[3]</sup><sup>[4]</sup> This document describes a simple, selective, and precise HPLC-UV method for the determination of **berberine** in plasma.

## Principle

The method involves the extraction of **berberine** from a plasma matrix, followed by chromatographic separation on a C18 reversed-phase column. Plasma proteins are first precipitated using an organic solvent. The resulting supernatant, containing the analyte, is injected into the HPLC system. Separation is achieved using an isocratic or gradient mobile phase, and the eluted **berberine** is detected and quantified by a UV detector at its maximum absorbance wavelength.[5]

## Experimental Protocol

### Materials and Reagents

- **Berberine** reference standard (Purity  $\geq$  98%)
- HPLC-grade acetonitrile
- HPLC-grade methanol[6]
- Potassium dihydrogen phosphate[3]
- Orthophosphoric acid[5]
- Trifluoroacetic acid (TFA)[7][8]
- Deionized water (Milli-Q or equivalent)
- Human plasma (with anticoagulant, e.g., EDTA)

### Instrumentation

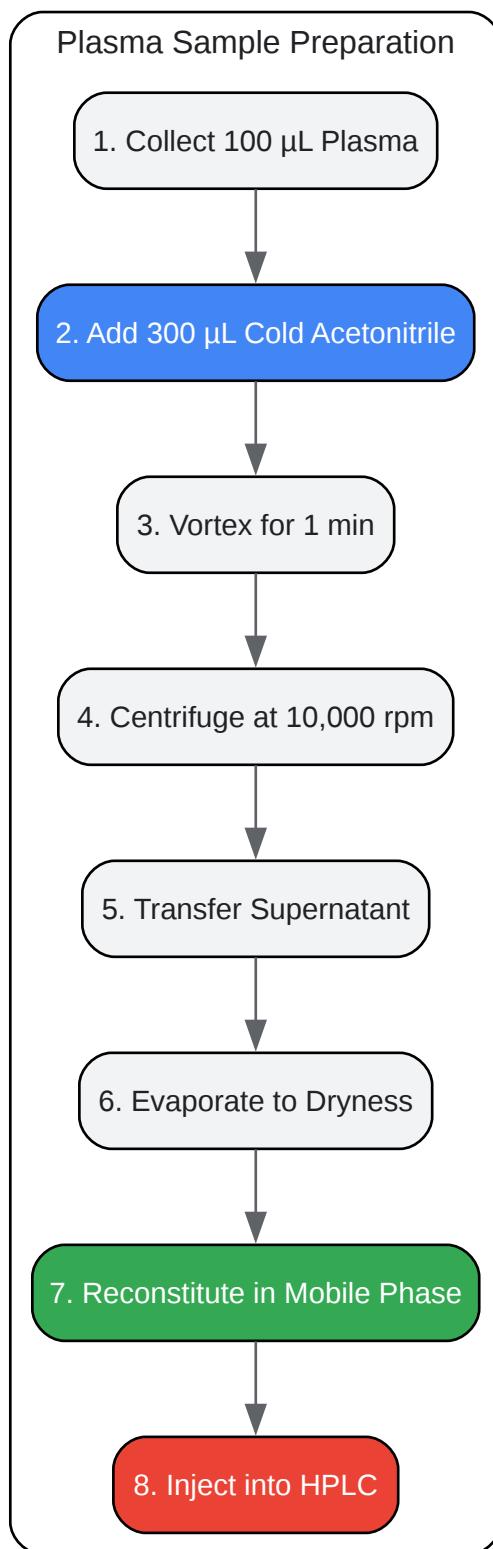
- HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector (e.g., Shimadzu LC-20AT, Agilent 1200 series).[7][9]
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).[3][7]
- Data acquisition and processing software (e.g., Empower 2, Chromeleon).[8][10]
- Analytical balance

- Vortex mixer
- Centrifuge
- pH meter

## Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of **berberine**.

| Parameter                   | Condition                                                            | Reference |
|-----------------------------|----------------------------------------------------------------------|-----------|
| Column                      | C18 (250 mm x 4.6 mm, 5 µm)                                          | [3][7]    |
| Mobile Phase                | Acetonitrile : 0.1%<br>Trifluoroacetic Acid in water<br>(40:60, v/v) | [7][8]    |
| Alternative: Acetonitrile : |                                                                      |           |
| Potassium Dihydrogen        | [3][11]                                                              |           |
| Phosphate Buffer (pH 2.5)   |                                                                      |           |
| Flow Rate                   | 1.0 mL/min                                                           | [3][7]    |
| Injection Volume            | 10 - 20 µL                                                           | [3][7]    |
| Column Temperature          | Ambient or 30-40 °C                                                  | [3][8]    |
| Detection Wavelength        | 346 nm                                                               | [3][11]   |
| Run Time                    | ~10 minutes                                                          |           |


## Preparation of Solutions

- Mobile Phase (Acetonitrile/TFA): Prepare 0.1% trifluoroacetic acid in water. Mix with acetonitrile in a 60:40 ratio. Filter the mobile phase through a 0.22 µm membrane filter and degas by sonication before use.[7]
- **Berberine** Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **berberine** reference standard and dissolve it in a 10 mL volumetric flask with methanol.[6][10]

- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 0.1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

## Plasma Sample Preparation (Protein Precipitation)

- Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 300 µL of cold acetonitrile to the plasma sample to precipitate proteins.[\[1\]](#)
- Vortex the mixture vigorously for 1 minute.[\[1\]](#)
- Centrifuge the sample at 10,000 rpm for 10 minutes.[\[1\]](#)
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness at 40 °C under a gentle stream of nitrogen.[\[1\]](#)
- Reconstitute the residue in 100 µL of the mobile phase.[\[1\]](#)
- Vortex the reconstituted sample and inject a 10-20 µL aliquot into the HPLC system for analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for **berberine** extraction from plasma via protein precipitation.

## Method Validation Summary

The analytical method was validated according to ICH guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

### Linearity and Range

The linearity of the method was established by analyzing a series of **berberine** standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

| Study / Method | Linearity Range (µg/mL) | Correlation Coefficient (r <sup>2</sup> ) | Reference |
|----------------|-------------------------|-------------------------------------------|-----------|
| Method 1       | 16.38 - 30.42           | 0.9942                                    | [3][12]   |
| Method 2       | 2 - 12                  | 0.997                                     | [7]       |
| Method 3       | 0.2 - 150               | Not Specified                             | [8]       |
| Method 4       | 5 - 500                 | Not Specified                             | [5]       |

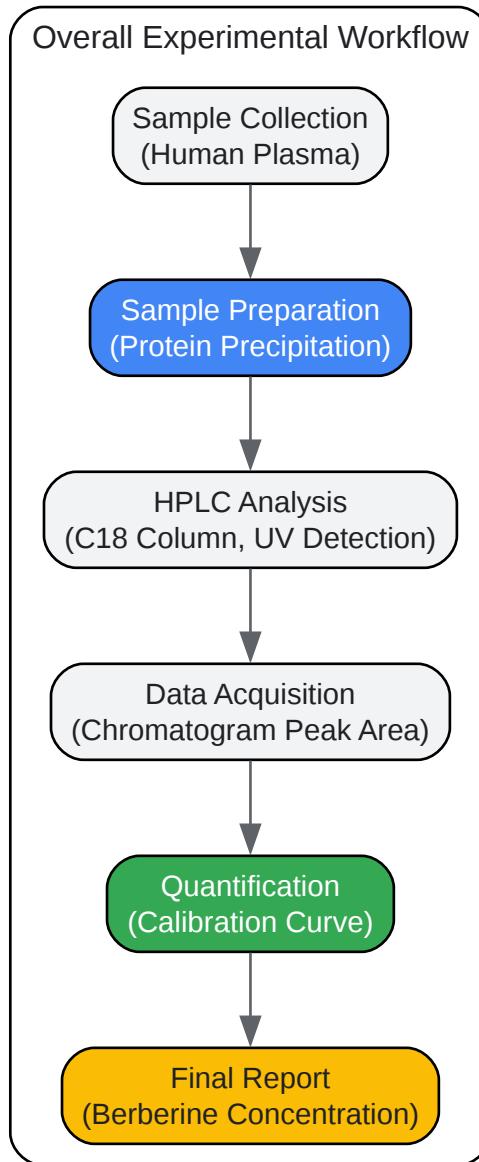
### Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. Precision is expressed as the relative standard deviation (%RSD), and accuracy is expressed as the percentage recovery.

| Parameter                        | Low Conc.    | Medium Conc. | High Conc.   | Acceptance Criteria | Reference           |
|----------------------------------|--------------|--------------|--------------|---------------------|---------------------|
| Intra-day<br>Precision<br>(%RSD) | < 6.7%       | < 6.7%       | < 6.7%       | < 15%               | <a href="#">[4]</a> |
| Inter-day<br>Precision<br>(%RSD) | < 7.7%       | < 7.7%       | < 7.7%       | < 15%               | <a href="#">[4]</a> |
| Accuracy (%)<br>Recovery         | 98.8 - 99.8% | 98.8 - 99.8% | 98.8 - 99.8% | 85 - 115%           | <a href="#">[9]</a> |

## Limits of Detection (LOD) and Quantification (LOQ)

The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.


| Parameter                                                                                              | Value      | Reference            |
|--------------------------------------------------------------------------------------------------------|------------|----------------------|
| Limit of Detection (LOD)                                                                               | 0.01 µg/mL | <a href="#">[13]</a> |
| Limit of Quantification (LOQ)                                                                          | 0.03 µg/mL | <a href="#">[13]</a> |
| Note: A plasma-specific HPLC-UV method reported a limit of 8 ng/mL (0.008 µg/mL). <a href="#">[14]</a> |            |                      |

## Data Analysis and Quantification

The concentration of **berberine** in the plasma samples is determined using the linear regression equation ( $y = mx + c$ ) derived from the calibration curve, where 'y' is the peak area of the analyte and 'x' is the concentration.

## Overall Workflow

The entire process from sample collection to final data analysis is outlined in the diagram below.



[Click to download full resolution via product page](#)

Caption: High-level workflow for **berberine** quantification in plasma.

## Conclusion

The described HPLC-UV method provides a reliable, accurate, and precise tool for the quantification of **berberine** in human plasma. The simple protein precipitation extraction

procedure and straightforward chromatographic conditions make it suitable for routine analysis in a standard analytical laboratory, supporting pharmacokinetic research and the clinical development of **berberine**-containing products.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Rapid Identification of Berberine Metabolites in Rat Plasma by UHPLC-Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of Berberine on Primesep B Column | SIELC Technologies [sielc.com]
- 3. Validated HPLC-UV method for the determination of berberine in raw herb Daruhaaridra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of berberine in human plasma by liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. ijper.org [ijper.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. gigvvy.com [gigvvy.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Validated HPLC-UV method for the determination of berberine in raw herb Daruhaaridra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms | Semantic Scholar [semanticscholar.org]
- 12. Validated HPLC-UV method for the determination of berberine in raw herb Daruhaaridra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsr.info [ijpsr.info]

- 14. semanticscholar.org [semanticscholar.org]
- To cite this document: BenchChem. [Application Note: Quantification of Berberine in Human Plasma using HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b055584#hplc-uv-method-for-berberine-quantification-in-plasma>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)